molecular formula C15H13ClF3N3O2 B1405311 (E)-2-Chloro-6-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-4-(trifluoromethyl)pyridine CAS No. 1431559-91-9

(E)-2-Chloro-6-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-4-(trifluoromethyl)pyridine

Cat. No.: B1405311
CAS No.: 1431559-91-9
M. Wt: 359.73 g/mol
InChI Key: DIDNENSKRZPRDY-DNTJNYDQSA-N
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Description

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine is a complex organic compound characterized by its unique chemical structure This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, as well as a hydrazine moiety linked to a methylene bridge and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine typically involves multi-step organic reactions. One common approach is the condensation reaction between 6-chloro-4-trifluoromethyl-pyridine-2-carbaldehyde and 1-(2,5-dimethoxyphenyl)hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature and reaction time optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction parameters, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)-4-pyridinecarboxylic acid
  • 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
  • 4-methyl-6-trifluoromethyl-pyridin-2-ol

Uniqueness

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications

Properties

IUPAC Name

6-chloro-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O2/c1-23-11-3-4-12(24-2)9(5-11)8-20-22-14-7-10(15(17,18)19)6-13(16)21-14/h3-8H,1-2H3,(H,21,22)/b20-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDNENSKRZPRDY-DNTJNYDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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